molecular formula C12H23NO2 B13029003 (1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate

(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate

Cat. No.: B13029003
M. Wt: 213.32 g/mol
InChI Key: OKPQVROTXAJTRT-VWZUFWLJSA-N
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Description

(1R,2R,6S)-rel-Bicyclo[410]heptan-2-aminepivalate is a bicyclic amine derivative This compound is characterized by its unique bicyclo[410]heptane structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[4.1.0]heptane core can be synthesized through a [2+2] cycloaddition reaction.

    Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the amine with pivalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Mechanism of Action

The mechanism of action of (1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the bicyclic core provides rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate is unique due to its specific stereochemistry and the presence of both an amine group and a pivalate ester. This combination imparts distinct reactivity and potential for diverse applications compared to other bicyclic compounds .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

(1R,2R,6S)-bicyclo[4.1.0]heptan-2-amine;2,2-dimethylpropanoic acid

InChI

InChI=1S/C7H13N.C5H10O2/c8-7-3-1-2-5-4-6(5)7;1-5(2,3)4(6)7/h5-7H,1-4,8H2;1-3H3,(H,6,7)/t5-,6+,7+;/m0./s1

InChI Key

OKPQVROTXAJTRT-VWZUFWLJSA-N

Isomeric SMILES

CC(C)(C)C(=O)O.C1C[C@H]2C[C@H]2[C@@H](C1)N

Canonical SMILES

CC(C)(C)C(=O)O.C1CC2CC2C(C1)N

Origin of Product

United States

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